methyl]-2-methylpropane-2-sulfinamide CAS No. 1616688-59-5](/img/structure/B6591798.png)

(R)-N-[(R)-[2-(Diphenylphosphino)phenyl](phenyl)methyl]-2-methylpropane-2-sulfinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

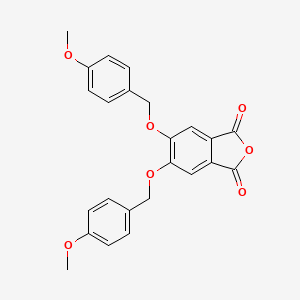

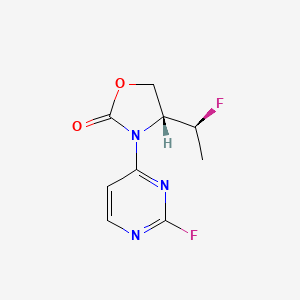

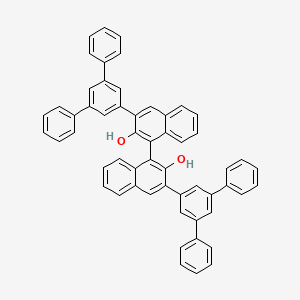

The compound you’re asking about is a complex organophosphorus compound. It contains a sulfinamide group, which is a functional group with the connectivity R-S(=O)-NR’R’', and a diphenylphosphino group, which is a type of phosphine ligand often used in coordination chemistry .

Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of the chiral centers. The exact structure would need to be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

Organophosphorus compounds like this one can participate in a variety of reactions. They are often used as ligands in metal-catalyzed reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solids at room temperature .Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation

(R)-1,2-Bis(diphenylphosphino)phenylethane, a compound related to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide, has been utilized in asymmetric hydrogenation processes. Rhodium complexes of this phosphine have shown effectiveness in catalyzing asymmetric hydrogenation with optical yields up to 88% (Brown & Murrer, 1982).

Synthesis of Aziridines

The Michael type additions of diphenyl N-unsubstituted sulfimide to various electrophilic olefins have been studied. This reaction has implications for the synthesis of aziridines and enaminoketones. Optically active acylaziridines were produced using this method, demonstrating the utility of related compounds in organic synthesis (Furukawa et al., 1980).

Preparation of Bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines

Compounds similar to (R)-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide have been utilized in the synthesis of bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines. These are significant in the formation of various complexes and have implications in spectroscopy and phosphorus chemistry (Keat et al., 1970).

Negishi Alkyl-Aryl Cross-Coupling Catalysis

3-Diphenylphosphino-2-(diphenylphoshino)methyl-2-methylpropyl acetate, a ligand structurally related to the query compound, has been used effectively in Negishi alkyl-aryl cross-coupling reactions catalyzed by Rh. This highlights the potential utility of similar compounds in facilitating complex organic reactions (Ejiri et al., 2010).

Enantioselective Inclusion

Crystalline dipeptides related to the query compound have been shown to include various sulfoxides with high enantioselectivity. This demonstrates the compound's potential utility in enantioselective processes (Akazome et al., 2000).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(2-diphenylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4-22,28,30H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTEPAEFPZJXJEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30NOPS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)

![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)